2-Methylcyclobutan-1-ol

描述

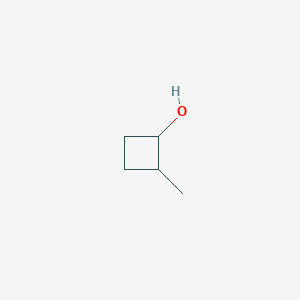

2-Methylcyclobutan-1-ol is an organic compound with the molecular formula C₅H₁₀O. It is a cyclobutanol derivative where a methyl group is attached to the second carbon of the cyclobutane ring.

准备方法

Synthetic Routes and Reaction Conditions: 2-Methylcyclobutan-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 2-methylcyclobutene. The process typically involves the following steps:

Hydroboration: 2-Methylcyclobutene is reacted with diborane (B₂H₆) in diglyme (diethylene glycol dimethyl ether) as a solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

化学反应分析

Dehydration Reactions

Dehydration of 2-methylcyclobutan-1-ol under acidic conditions predominantly follows an E1 elimination mechanism , yielding alkenes as major products. The reaction pathway and product distribution depend on the stability of intermediate carbocations and stereoelectronic factors.

Mechanistic Pathways and Products

-

E1 Mechanism :

-

Step 1 : Protonation of the hydroxyl group generates a good leaving group (water).

-

Step 2 : Formation of a carbocation intermediate at the hydroxyl-bearing carbon (C1).

-

Step 3 : Elimination of a β-hydrogen, leading to alkene formation.

Under thermodynamic control, the major product is 1-methylcyclobut-1-ene (Zaitsev product), favored due to its greater stability compared to less-substituted alkenes .

-

-

E2 Mechanism :

Experimental Observations

Oxidation Reactions

This compound undergoes oxidation to form 2-methylcyclobutanone , a cyclic ketone. Common oxidizing agents include:

The secondary alcohol group oxidizes cleanly to a ketone without ring-opening due to the stability of the cyclobutanone product.

Substitution and Functionalization

The hydroxyl group in this compound can be replaced via SN1 or SN2 mechanisms , though the strained ring and secondary alcohol nature limit reactivity.

Key Reactions

-

Tosylate Formation :

Reaction with tosyl chloride (TsCl) converts the hydroxyl group into a tosylate, enabling nucleophilic substitution (e.g., with NaI or KCN) . -

Mitsunobu Reaction :

Converts the alcohol to ethers or esters using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Ring-Opening Reactions

The strained cyclobutane ring can undergo selective cleavage under harsh conditions:

-

Hydrogenolysis : Catalytic hydrogenation (H<sub>2</sub>/Pd) opens the ring to form linear alkanes.

-

Acid-Catalyzed Ring Opening : Concentrated H<sub>2</sub>SO<sub>4</sub> induces fragmentation to branched alkenes .

Comparative Reactivity

The table below contrasts this compound with related cyclic alcohols:

| Compound | Ring Size | Major Dehydration Product | Oxidation Product |

|---|---|---|---|

| This compound | 4 | 1-Methylcyclobut-1-ene | 2-Methylcyclobutanone |

| 2-Methylcyclopentan-1-ol | 5 | 1-Methylcyclopent-1-ene | 2-Methylcyclopentanone |

| 2-Methylcyclohexan-1-ol | 6 | 1-Methylcyclohex-1-ene | 2-Methylcyclohexanone |

Smaller rings exhibit higher strain, favoring elimination over substitution .

科学研究应用

Organic Synthesis

2-Methylcyclobutan-1-ol is utilized as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is advantageous for asymmetric synthesis, enabling the production of enantiomerically pure compounds. Researchers have explored its utility in various synthetic pathways, including:

- Synthesis of Cyclobutanones : The compound can be transformed into cyclobutanones through oxidation reactions. For instance, the oxidation of this compound can yield 2-Methylcyclobutanone, which is valuable in further synthetic applications .

Catalysis

The compound has been investigated for its role in catalytic processes. A notable example is its use in Baeyer–Villiger oxidation reactions, where it serves as a substrate for producing lactones with high enantioselectivity. Recent studies demonstrated that using copper(II) complexes as catalysts facilitated the transformation of this compound into valuable chiral products .

| Reaction Type | Product | Enantioselectivity |

|---|---|---|

| Baeyer–Villiger Oxidation | Lactones | Up to 96% ee |

| Oxidation | 2-Methylcyclobutanone | Variable |

Research into the biological activity of this compound suggests potential interactions with biological systems. While specific biological data is limited, cyclic alcohols are known to affect metabolic pathways and enzyme interactions. Further studies are warranted to elucidate its pharmacological properties and possible therapeutic applications.

Industrial Applications

In industry, this compound is explored for its use in the production of fine chemicals and agrochemicals. Its unique structure allows it to act as a precursor for various chemical syntheses, enhancing its value in chemical manufacturing processes.

Case Study 1: Asymmetric Synthesis

A recent study highlighted the use of this compound in asymmetric synthesis involving copper-catalyzed reactions. The research demonstrated that this compound could be effectively employed to achieve high enantioselectivity in the production of chiral lactones from cyclobutanones .

Case Study 2: Catalytic Transformations

Another investigation focused on the catalytic properties of this compound in Baeyer–Villiger oxidation reactions. The study revealed that using specific catalysts could significantly enhance the yield and selectivity of desired products, showcasing the compound's versatility as a synthetic intermediate .

作用机制

The mechanism of action of 2-Methylcyclobutan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .

相似化合物的比较

Cyclobutanol: Similar structure but without the methyl group.

2-Methylcyclobutanone: Oxidized form of 2-Methylcyclobutan-1-ol.

2-Methylcyclobutane: Reduced form of this compound.

Uniqueness: this compound is unique due to the presence of both a cyclobutane ring and a hydroxyl group, which imparts distinct chemical reactivity and potential for diverse applications. The methyl group at the second position further enhances its reactivity compared to cyclobutanol .

生物活性

2-Methylcyclobutan-1-ol, with the molecular formula , is a cyclic alcohol characterized by a cyclobutane ring with a methyl group and a hydroxyl group. Its unique structure allows it to participate in various chemical reactions, potentially influencing biological systems. This article delves into the biological activity of this compound, exploring its interactions, mechanisms, and potential applications based on current research findings.

Structural Information

- Molecular Formula :

- SMILES : CC1CCC1O

- InChI : InChI=1S/C5H10O/c1-4-2-3-5(4)6/h4-6H,2-3H2,1H3

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 87.080442 | 113.9 |

| [M+Na]+ | 109.06238 | 120.6 |

| [M+NH4]+ | 104.10699 | 119.2 |

| [M+K]+ | 125.03632 | 117.4 |

| [M-H]- | 85.065890 | 112.5 |

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the antimicrobial properties of various cyclic alcohols, revealing that compounds with structural similarities to this compound exhibited notable activity against several bacterial strains. The mechanism of action is thought to involve disruption of the bacterial cell membrane integrity.

- Enzyme Interaction : Cyclic alcohols can act as substrates or inhibitors for various enzymes. For instance, studies have shown that such compounds can inhibit alcohol dehydrogenases, enzymes involved in the metabolism of alcohols in organisms.

- Metabolic Pathways : In yeast models, related compounds have been shown to participate in metabolic pathways such as the isoleucine degradation pathway, suggesting that this compound may play a role in similar biochemical processes.

Toxicity and Safety

The compound is characterized as flammable and an irritant; thus, safety precautions are essential when handling it in laboratory settings. Its potential toxicity should be evaluated through comprehensive toxicological studies to ensure safe usage in biological applications.

Comparative Analysis with Related Compounds

A comparison of structural analogs provides insight into the potential biological activity of this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (1S,2S)-2-Amino-1-methylcyclobutan-1-ol | Amino Alcohol | Contains an amino group affecting biological activity |

| (1R,2R)-2-Amino-1-methylcyclopropan-1-ol | Cyclopropane Ring | Smaller ring structure alters steric properties |

| (1R,2R)-2-Amino-1-methylcyclohexan-1-ol | Cyclohexane Ring | Larger ring structure provides different reactivity |

属性

IUPAC Name |

2-methylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4-2-3-5(4)6/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPLFSASJVVSHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1594-22-5 | |

| Record name | 2-methylcyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。